molecular formula C6H5ClN4O B8744600 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine

3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B8744600
M. Wt: 184.58 g/mol
InChI Key: XDMLDRFQHUXYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a triazole ring fused to a pyridazine ringThe molecular formula of this compound is C6H5ClN4O, and it has a molecular weight of 184.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-hydrazinopyridazine with methoxy-substituted reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

3-chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3-2-4-8-9-6(7)11(4)10-5/h2-3H,1H3

InChI Key

XDMLDRFQHUXYMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2Cl)C=C1

Origin of Product

United States

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